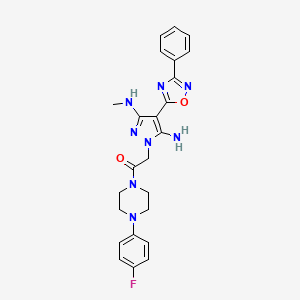

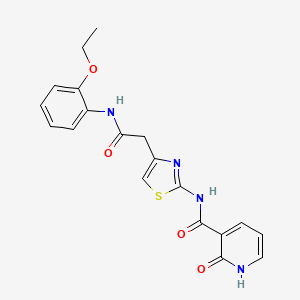

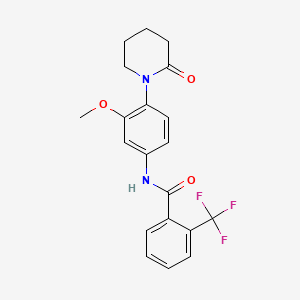

![molecular formula C17H18N4OS2 B2915486 N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1705883-09-5](/img/structure/B2915486.png)

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound that belongs to a class of molecules known as thiazoles . Thiazoles are heterocyclic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

Thiazole is a planar molecule. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying Hückel’s rule . The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Chemical Reactions Analysis

The labile N-H bond in N-monoalkylated BT-sulfonamides allowed for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Disposition and Metabolism

Research on the disposition and metabolism of related compounds, such as SB-649868, which is an orexin 1 and 2 receptor antagonist, reveals insights into their pharmacokinetics. Studies have shown that these compounds are extensively metabolized, with elimination mainly through feces, and they exhibit a longer plasma half-life due to the presence of more slowly cleared metabolites (Renzulli et al., 2011).

Molecular Interaction Studies

Investigations into the molecular interactions of related antagonists, such as SR141716, with cannabinoid receptors, help in understanding their binding mechanisms. These studies involve conformational analysis and molecular modeling to identify key interactions with the receptor (Shim et al., 2002).

Antimicrobial Activity

Some derivatives have been synthesized and evaluated for their antimicrobial properties. Studies on compounds like substituted 2-aminobenzothiazoles derivatives have shown potential activity against various bacterial and fungal strains (Anuse et al., 2019).

Supramolecular Chemistry

In the realm of supramolecular chemistry, N-(thiazol-2-yl)benzamide derivatives have been synthesized and studied for their gelation behavior. The role of methyl functionality and S⋯O interaction in these compounds plays a crucial part in their gelation/non-gelation behavior (Yadav & Ballabh, 2020).

Antipsychotic Agents

Heterocyclic carboxamides related to this compound have been synthesized and evaluated as potential antipsychotic agents. These studies focus on their binding to various receptors and their ability to antagonize specific behavioral responses (Norman et al., 1996).

Anti-Tuberculosis Activity

Research into thiazole-aminopiperidine hybrid analogues has led to the discovery of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds have shown significant inhibitory activity against Mycobacterium tuberculosis and Mycobacterium smegmatis (Jeankumar et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins, which are key mediators of inflammation . The downstream effects include a reduction in inflammation and associated symptoms .

Result of Action

The primary result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes, it reduces the production of prostaglandins, leading to decreased inflammation . This can alleviate symptoms associated with conditions like arthritis, pain, and fever .

Direcciones Futuras

Thiazole derivatives have been the focus of many research studies due to their wide range of biological activities. They are present in more than 18 FDA-approved drugs and numerous experimental drugs . Future research could focus on exploring the potential of this specific compound in various therapeutic applications.

Propiedades

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS2/c22-15(16-20-13-5-1-2-6-14(13)24-16)19-10-12-4-3-8-21(11-12)17-18-7-9-23-17/h1-2,5-7,9,12H,3-4,8,10-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVQDKMBRXRVRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2915418.png)